乙酸4-溴-2-(三氟甲基)苯酯

描述

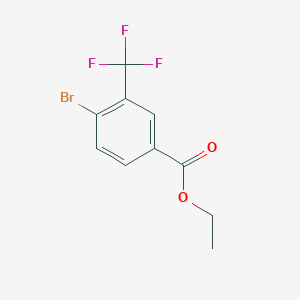

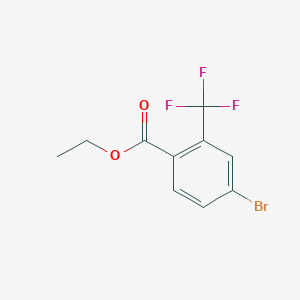

Ethyl 4-bromo-2-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8BrF3O2 . It is a derivative of benzoic acid, which is a common constituent in many different substances . This compound has been used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of Ethyl 4-bromo-2-(trifluoromethyl)benzoate can be achieved through various methods. One such method involves the use of trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent . This reagent can be easily prepared from inexpensive starting materials using KF as the only fluorine source .Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2-(trifluoromethyl)benzoate is characterized by the presence of a benzoate group (C6H5COO-) and a trifluoromethyl group (CF3) attached to the benzene ring . The bromine atom is also attached to the benzene ring, making this compound a brominated derivative of benzoic acid .Chemical Reactions Analysis

Ethyl 4-bromo-2-(trifluoromethyl)benzoate has been used in various chemical reactions. For instance, it has been used in the trifluoromethoxylation–halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes .Physical And Chemical Properties Analysis

Ethyl 4-bromo-2-(trifluoromethyl)benzoate has a molecular weight of 315.06 . It is a liquid at room temperature . The compound’s density is approximately 1.593 g/cm3 .科学研究应用

有机合成与化学

用于官能化化合物的Diels-Alder反应:乙酸4-溴-2-(三氟甲基)苯酯及其衍生物已被用于Diels-Alder反应中,作为合成官能化(三氟甲基)苯和吡啶的组分,展示了它们在创造具有潜在应用于各种化工行业的复杂有机分子中的实用性 (J. Volle, M. Schlosser, 2002)。

脂肪族聚碳酸酯的制备:研究表明,类似于乙酸4-溴-2-(三氟甲基)苯酯的溴乙基碳酸酯可用于合成具有潜在应用于可生物降解聚合物的新型脂肪族聚碳酸酯 (Shimon Ben-Shaba, A. Domb, 2006)。

抗肿瘤药物的合成:该化合物在尼洛替尼(一种抗肿瘤药物)的合成中发挥作用,表明其在制药领域的发展中的实用性 (Wang Cong-zhan, 2009)。

聚合物化学与材料科学

生物降解聚合物的开发:乙酸4-溴-2-(三氟甲基)苯酯衍生物已被用于合成端基碳酸酯酯基到脂肪族聚碳酸酯中,突显了它在创造具有增强降解性能的生物降解聚合物中的重要性 (Shimon Ben-Shaba, A. Domb, 2006)。

液晶聚硅氧烷:它已被用于合成侧链液晶聚硅氧烷的单体,表明其在先进材料和显示技术中的应用 (F. Bracon, F. Guittard, et al., 2000)。

药物化学与生物学

抗幼虫激素药物:乙酸4-溴-2-(三氟甲基)苯酯的某些衍生物已被确定为部分幼虫激素拮抗剂,在与昆虫生长和发育控制相关的研究中有用 (E. Kuwano, N. Fujita, et al., 2008)。

抑制幼虫激素合成:研究表明,从乙酸4-溴-2-(三氟甲基)苯酯衍生的化合物抑制了昆虫中幼虫激素的合成,为昆虫内分泌学提供了见解,并提供了可能用于害虫控制的方法 (Y. Kaneko, Kenjiro Furuta, et al., 2011)。

作用机制

Target of Action

It is known that many benzoate derivatives interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

It is known that benzoate derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 90°c and density of 1230±006 g/cm3, may influence its bioavailability .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-bromo-2-(trifluoromethyl)benzoate. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Other factors, such as pH and the presence of other compounds, may also influence its action and efficacy.

属性

IUPAC Name |

ethyl 4-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRJGROUCVPDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-2-(trifluoromethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)